molecular formula C8H15NaO2S2 B14126515 sodium;6,8-bis(sulfanyl)octanoate CAS No. 36915-02-3

sodium;6,8-bis(sulfanyl)octanoate

Cat. No.: B14126515
CAS No.: 36915-02-3
M. Wt: 230.3 g/mol
InChI Key: NKWZDUQCHVQLPU-UHFFFAOYSA-M
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Description

Sodium;6,8-bis(sulfanyl)octanoate is a biochemical research compound with the molecular formula C8H15NaO2S2 . This molecule is characterized by its octanoate backbone strategically functionalized with two sulfanyl (thiol) groups at the 6 and 8 positions, presenting a unique structure for investigating thiol-mediated chemical processes . The presence of multiple thiol groups suggests significant potential in redox biochemistry and chelation chemistry, making it a compound of interest for studying antioxidant mechanisms, metal-binding properties, and the synthesis of more complex disulfide-linked structures. Researchers can utilize this compound as a key intermediate or precursor in organic synthesis, particularly in the development of novel ligands or in the preparation of protected derivatives, such as its bis(benzylsulfanyl) or bis(ethylsulfanyl) analogues . Its exact mechanism of action and specific research applications are subjects of ongoing scientific investigation. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other personal use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

36915-02-3

Molecular Formula

C8H15NaO2S2

Molecular Weight

230.3 g/mol

IUPAC Name

sodium;6,8-bis(sulfanyl)octanoate

InChI

InChI=1S/C8H16O2S2.Na/c9-8(10)4-2-1-3-7(12)5-6-11;/h7,11-12H,1-6H2,(H,9,10);/q;+1/p-1

InChI Key

NKWZDUQCHVQLPU-UHFFFAOYSA-M

Canonical SMILES

C(CCC(=O)[O-])CC(CCS)S.[Na+]

Origin of Product

United States

Advanced Synthetic Methodologies for Sodium 6,8 Bis Sulfanyl Octanoate and Its Analogues

Precursor Chemistry and Pathways to 6,8-Bis(sulfanyl)octanoic Acid

The journey to 6,8-bis(sulfanyl)octanoic acid, the conjugate acid of sodium 6,8-bis(sulfanyl)octanoate, involves several key synthetic transformations. These pathways often begin with precursors derived from octanoic acid and strategically introduce sulfur functionalities.

Stereoselective Synthetic Approaches to Chiral Thiol-Containing Octanoates

The biological activity of many thiol-containing octanoates is highly dependent on their stereochemistry. Therefore, developing stereoselective synthetic methods is of paramount importance. One notable approach involves the resolution of racemic mixtures. For instance, racemic 6,8-dihalooctanoic acid can be resolved using an optically active base like S(-)-α-methylbenzylamine. google.com This process yields a diastereoisomeric salt that can be separated and purified through crystallization. The desired R(+) enantiomer of the 6,8-dihalooctanoic acid is then liberated by treatment with a strong mineral acid. google.com

Another strategy employs enzymatic reductions. The enantioselective synthesis of (S)-(-)-6,8-dihydroxyoctanoic acid methyl ester has been achieved through the enzymatic reduction of methyl 8-methoxy-6-oxooctanoate using baker's yeast. google.com Furthermore, asymmetric chemocatalytic hydrogenation of 8-hydroxy-6-oxo-octanoic acid esters in the presence of ruthenium and optically active phosphine (B1218219) complexes provides a route to enantiomerically pure 6,8-dihydroxy octanoic acid esters. google.com The stereoselective synthesis of highly functionalized aminohydroxythiols has also been explored, highlighting the challenges and successes in creating chiral molecules where the thiol group's reactivity can interfere with standard synthetic methods. elsevierpure.com

Strategies Employing Specific Sulfur Donors in Octanoic Acid Functionalization

The introduction of sulfur into the octanoic acid backbone is a crucial step. Various sulfur donors can be employed, each with its own set of reaction conditions and efficiencies. In the biosynthesis of lipoic acid, the enzyme lipoyl synthase (LipA), an S-adenosylmethionine radical enzyme, inserts two sulfur atoms from its own iron-sulfur cluster into the octanoyl moiety at carbons 6 and 8. nih.gov

In chemical synthesis, alkali disulfides, such as sodium disulfide (Na₂S₂), are commonly used. google.com The reaction of an alkyl ester of R(+)6,8-dihalooctanoic acid with an aqueous solution of an alkali disulfide in the presence of a phase transfer catalyst is an effective method. google.com This approach facilitates the transfer of the disulfide ion from the aqueous phase to the organic phase containing the octanoate (B1194180) derivative. google.com Other research has investigated the optimization of sulfur donor concentrations for microbial production of lipoic acid, identifying ethyl mercaptan as an effective sulfur donor for Pseudomonas reptilivora. nih.gov The inverse vulcanization of oleic acid with elemental sulfur, in the presence of ZnO to suppress toxic H₂S gas, represents another innovative approach to incorporating sulfur into fatty acid-derived molecules. mdpi.com

Conversion from Halogenated Octanoic Acid Derivatives

Halogenated octanoic acid derivatives are key intermediates in the synthesis of 6,8-bis(sulfanyl)octanoic acid. A common pathway starts with the conversion of 8-chloro-6-oxooctanoic acid esters to 6,8-dihalooctanoic acids and their esters. google.com The 6-oxo group can be reduced to a hydroxyl group, which is then replaced by a halogen using an inorganic acyl halide. google.com

A patented process describes the synthesis of R(+)-α-lipoic acid starting from the salification of racemic 6,8-dihalooctanoic acid. google.com After resolution and purification of the desired diastereoisomeric salt, the R(+)6,8-dihalooctanoic acid is obtained. google.com This intermediate is then esterified and reacted with an alkali disulfide to form the ester of R(+)-α-lipoic acid, which is subsequently hydrolyzed. google.com Another method involves the reaction of methyl 6,8-dichlorooctanoate with a soluble metal disulfide. googleapis.com

Role of Sulfonylation Reactions in Intermediate Synthesis

Sulfonylation reactions play a vital role in activating hydroxyl groups for subsequent nucleophilic substitution, a key step in many synthetic routes to 6,8-bis(sulfanyl)octanoic acid and its analogues. For example, enantiomers of 8-chloro-6-hydroxy-octanoic acid can be converted into their corresponding 8-chloro-6-sulfonyloxy-octanoic acid derivatives. google.com This transformation is typically achieved by reacting the hydroxy acid or its ester with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a tertiary nitrogen base like triethylamine. google.comorganic-chemistry.org The resulting sulfonate ester is a good leaving group, facilitating the subsequent introduction of sulfur nucleophiles.

This strategy allows for the stereospecific conversion of chiral 8-chloro-6-hydroxy-octanoic acid enantiomers. For instance, (+)-8-chloro-6-hydroxy-octanoic acid can be converted to (+)-8-chloro-6-sulfonyloxy-octanoic acid, which then leads to the formation of (-)-dihydroliponic acid or R-α-lipoic acid with high optical purity. google.com The use of sulfonylating agents is a versatile tool in organic synthesis for the transformation of alcohols. organic-chemistry.org

Derivatization and Functionalization Strategies of the Octanoate Backbone

Beyond the synthesis of the core 6,8-bis(sulfanyl)octanoate structure, significant research has been dedicated to its derivatization and the functionalization of the octanoate backbone to create novel compounds with potentially enhanced or different properties.

Synthesis of Novel 6,8-Bis(sulfanyl)octanoate Derivatives

The synthesis of novel derivatives often involves modifying the carboxylic acid group or the disulfide bridge. For example, 6,8-bis(amidiniumthio)octanoic acid can be produced and purified, which serves as a precursor to 6,8-dimercaptooctanoic acid (dihydrolipoic acid) through hydrolysis of the isothiuronium (B1672626) group. google.com This method provides an alternative route to dihydrolipoic acid, which is a key intermediate for the pharmacologically active α-lipoic acid. google.com

Furthermore, the functionalization of fatty acid-derived monomers has led to the development of new sulfur-containing polymers. For instance, methacrylate-functionalized oleic acid can be polymerized, and the remaining alkene units in the side chains can be further functionalized with various thiol compounds via thiol-ene reactions. mdpi.com While this example uses oleic acid, the principle of post-polymerization functionalization of a fatty acid backbone demonstrates a powerful strategy for creating diverse materials from renewable resources. mdpi.com

Chemical Modifications of the Carboxylic Acid Moiety

The carboxylic acid group of α-lipoic acid is a primary site for chemical modification to produce a variety of derivatives, such as esters and amides. nih.gov These modifications aim to alter the molecule's physicochemical properties, including solubility, stability, and bioavailability, potentially leading to new therapeutic applications. nih.govnih.gov

Esterification: The conversion of the carboxylic acid to an ester is a common strategy. For instance, new esters of α-lipoic acid have been synthesized and evaluated for various biological activities. researchgate.net One approach involves the Steglich esterification method to create lipoate derivatives. researchgate.net Another study describes the synthesis of an ester of α-lipoic acid with a derivative of alloxanthoxyletin, which was then investigated for its anticancer properties. researchgate.net Enzymatic esterification using lipases also presents a valuable method for these transformations, often providing high chemo-, regio-, and stereoselectivity under mild conditions. nih.gov

Amidation: The formation of amides from the carboxylic acid moiety is another key modification. This is typically achieved by reacting α-lipoic acid with a primary or secondary amine. Common coupling agents used in this process include dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of N-hydroxysuccinimide (NHS). google.com This method has been used to produce a range of lipoate amides. google.com For example, researchers have synthesized a series of α-lipoic acid amides by reacting it with various aromatic amines, aiming to combine the properties of ALA with other pharmacologically active molecules. nih.gov These new amide derivatives have been evaluated for their potential as antioxidants and for other biological activities. nih.gov

The table below summarizes selected examples of these modifications.

Derivative Type Reactants Coupling Method/Reagents Resulting Analogue Reference
Esterα-Lipoic acid, Alloxanthoxyletin derivativeNot specifiedLipoic acid-alloxanthoxyletin ester researchgate.net
Esterα-Lipoic acid, BetulinSteglich esterificationBetulin lipoate derivatives researchgate.net
Amideα-Lipoic acid, Aromatic aminesNot specifiedα-Lipoic acid amides nih.gov
Amideα-Lipoic acid, Primary/secondary aminesDicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS)Lipoate amides google.com
Amideα-Lipoic acid, Dimethylethylene diamineDicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS)Lipoate amide of dimethylethylene diamine google.com

Principles of Sustainable Synthesis in the Production of Thiolated Octanoates

The growing emphasis on green chemistry has significantly influenced the synthetic strategies for thiolated octanoates like α-lipoic acid. The goal is to develop processes that are not only efficient but also environmentally benign, reducing waste and energy consumption. mdpi.com

Key principles of sustainable synthesis applied in this context include:

Use of Greener Solvents: Traditional organic solvents are often replaced with more environmentally friendly alternatives. One-pot synthesis methods using a mixture of water and methanol (B129727) as a solvent have been developed for α-lipoic acid. google.com This approach simplifies the reaction operation and reduces production costs. google.com

Catalysis: The use of catalysts is central to green synthesis. Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, have been employed in the synthesis of α-lipoic acid to facilitate reactions in heterogeneous systems (e.g., water/organic solvent), improving reaction rates and yields. google.com

Biocatalysis: Enzymes offer a powerful tool for sustainable synthesis. Lipases, for example, are used for the enzymatic resolution of racemic ALA to produce the biologically active R-enantiomer through stereoselective esterification. nih.gov This method operates under mild conditions and avoids the harsh reagents often used in chemical resolutions. nih.gov Biocatalytic methods are also explored for the preparation of thioesters, demonstrating the potential of enzymes like lipases in thioesterification reactions. researchgate.net

Atom Economy and Process Intensification: Synthetic routes are being designed to maximize the incorporation of all materials used in the process into the final product (high atom economy). One-pot synthesis, where multiple reaction steps are carried out in the same reactor without isolating intermediates, exemplifies this principle. google.com A homogeneous phase one-pot method for synthesizing α-lipoic acid from 6,8-dichloro ethyl caprylate has been reported, which simplifies the process by avoiding the separation of the intermediate ethyl lipoate. google.comchemicalbook.com

Use of Renewable Feedstocks: Research is exploring the use of natural products and renewable resources as starting materials. For example, α-lipoic acid itself, being a natural product, has been used as a building block to create sustainable silicone adhesives, showcasing its role in developing eco-friendly materials. mdpi.com

The following table details sustainable approaches in the synthesis of α-lipoic acid and its derivatives.

Sustainable Principle Methodology Starting Material / Catalyst Benefit Reference
Greener SolventsOne-pot synthesisWater and methanolReduced use of harsh organic solvents, simplified operation google.com
CatalysisPhase-transfer catalysisTetrabutylammonium bromideImproved reaction efficiency in heterogeneous systems google.com
BiocatalysisEnzymatic resolutionLipase (B570770) from Candida rugosaMild reaction conditions, high stereoselectivity nih.gov
Process IntensificationHomogeneous one-pot synthesis6,8-dichloro ethyl caprylateSimplified process, reduced waste by avoiding intermediate isolation google.com
Renewable MaterialsPolymer synthesisα-Lipoic acidCreation of sustainable, recyclable materials mdpi.com

Mechanistic Elucidation of Metabolic Pathways Involving 6,8 Bis Sulfanyl Octanoic Acid

Endogenous Biosynthesis and Biotransformation of 6,8-Bis(sulfanyl)octanoic Acid

The metabolic journey of 6,8-bis(sulfanyl)octanoic acid begins with its synthesis and is maintained through a dynamic interplay with its oxidized form.

Identification of Precursors and Enzymatic Steps in De Novo Synthesis

The de novo biosynthesis of lipoic acid, and by extension its reduced form DHLA, is an intricate process that originates from the fatty acid synthesis pathway. youtube.com In mitochondria, octanoic acid, an eight-carbon fatty acid synthesized on the acyl carrier protein (ACP), serves as the primary precursor. nih.govnih.gov The synthesis involves a series of enzymatic steps to attach the octanoyl precursor to its target proteins and then insert two sulfur atoms. nih.govasm.org

The key enzymes and their roles in this pathway are detailed in the table below:

EnzymeFunction
Lipoyl(octanoyl) transferase 2 (LIPT2) Transfers the octanoic acid precursor to the glycine (B1666218) cleavage system H protein (GCSH). nih.gov
Lipoic Acid Synthetase (LIAS) An iron-sulfur cluster-dependent enzyme that catalyzes the insertion of two sulfur atoms into the octanoyl chain at carbons 6 and 8, forming the lipoyl group. youtube.comnih.gov
Lipoyltransferase 1 (LIPT1) Transfers the newly synthesized lipoic acid from GCSH to the E2 subunits of the 2-oxoacid dehydrogenase complexes. nih.gov

This pathway underscores that lipoic acid is assembled directly onto its cognate proteins rather than being synthesized as a free molecule and then attached. asm.org

Interconversion Dynamics with Oxidized Lipoic Acid Forms

6,8-Bis(sulfanyl)octanoic acid (DHLA) and its oxidized form, lipoic acid (LA), exist in a dynamic equilibrium, readily interconverting within the cell. researchgate.net This redox cycling is crucial for its function as a cofactor in major metabolic enzyme complexes, such as the pyruvate (B1213749) dehydrogenase complex (PDC) and the α-ketoglutarate dehydrogenase complex (KGDC). researchgate.netuwec.eduontosight.ai

The primary enzyme responsible for the oxidation of DHLA back to LA is dihydrolipoyl dehydrogenase (DLD) , also known as the E3 component of these multienzyme complexes. nih.govuwec.eduontosight.ai DLD is a flavoprotein that uses FAD (flavin adenine (B156593) dinucleotide) as a cofactor. uwec.edu In the catalytic cycle, the dihydrolipoamide (B1198117) arm of the E2 subunit is oxidized by DLD, which in turn reduces FAD to FADH₂. The electrons are then transferred to NAD⁺, forming NADH and completing the cycle. uwec.edulibretexts.org This regeneration is essential for the continued activity of the dehydrogenase complexes. ontosight.ailibretexts.org Conversely, LA is reduced to DHLA in vivo, though the specific enzymes for this reduction are less clearly defined outside of the context of its antioxidant functions. taylorandfrancis.comresearchgate.net

Interactions with Central Metabolic Regulatory Networks

DHLA and its oxidized counterpart, LA, are not only metabolic cofactors but also appear to interact with and modulate key regulatory networks that govern cellular energy homeostasis.

Potential Modulatory Effects on Lipid Metabolism Pathways, drawing insights from related compounds like sodium octanoate (B1194180) on AMPK signaling

Alpha-lipoic acid (ALA) is recognized for its role in regulating lipid metabolism. hogrefe.comnih.gov It can influence lipid-lowering responses through several mechanisms, including the modulation of the AMP-activated protein kinase (AMPK) signaling pathway. hogrefe.com AMPK acts as a cellular energy sensor; its activation promotes energy-producing catabolic pathways like fatty acid oxidation while inhibiting anabolic pathways like fatty acid and cholesterol synthesis. youtube.com

Studies on related compounds, such as sodium octanoate, have shown that they can reverse abnormalities in lipid metabolism by regulating the AMPK signaling pathway. nih.govnih.gov ALA has been shown to inhibit hypothalamic AMPK, which can reduce food intake, and also to modulate the expression of genes involved in fatty acid synthesis and oxidation. hogrefe.com Specifically, ALA may inhibit acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis that is a downstream target of AMPK. hogrefe.comyoutube.com By activating AMPK, cells can shift from lipid synthesis and storage to lipid oxidation for energy production, a mechanism that DHLA, as the active reduced form, is likely to participate in. youtube.com

Involvement in Glycerophospholipid Metabolic Processes

Recent research indicates that disruptions in glycerophospholipid metabolism are a significant aspect of certain diseases, and that this pathway is a target for therapeutic intervention. nih.govnih.gov Sodium octanoate has been shown to restore the dynamic balance of lipid metabolism, including the glycerophospholipid metabolic pathway, through its influence on the AMPK signaling pathway. nih.gov Given that glycerophospholipids are fundamental components of cellular membranes and are involved in signaling, the regulation of their metabolism is critical. nih.govyoutube.com

Alpha-lipoic acid has also been found to influence sphingolipid metabolism, another class of membrane lipids, in the context of metabolic dysfunction. mdpi.com While direct studies on the role of 6,8-bis(sulfanyl)octanoic acid in glycerophospholipid metabolism are limited, its connection to AMPK signaling and the effects of similar molecules suggest a potential regulatory role. hogrefe.comnih.gov By influencing central metabolic regulators like AMPK, DHLA could indirectly affect the synthesis and turnover of glycerophospholipids, thereby impacting membrane composition and cellular signaling.

Subcellular Localization and Intracellular Trafficking Mechanisms

The function of 6,8-bis(sulfanyl)octanoic acid is intrinsically linked to its location within the cell. The biosynthesis of its parent molecule, lipoic acid, occurs within the mitochondria. nih.govnih.gov This is logical, as the primary enzymes that depend on this cofactor—the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes—are located in the mitochondrial matrix. nih.govresearchgate.net

The trafficking of lipoic acid and its precursors is a subject of ongoing research. The synthesis pathway involves the transfer of octanoyl-ACP, a product of mitochondrial fatty acid synthesis, to the lipoylation machinery within the same organelle. nih.govnih.gov Once synthesized and attached to its target proteins, the lipoamide (B1675559) arm, which cycles between the oxidized (lipoic acid) and reduced (dihydrolipoic acid) forms, is believed to remain largely within the mitochondrial multienzyme complexes. nih.gov

While DHLA is primarily known for its mitochondrial roles, its ability to cross biological membranes due to its lipophilic nature suggests it may be distributed in other cellular compartments as well. taylorandfrancis.com Studies on related enzymes like 5-lipoxygenase show that localization can be dynamic, with translocation between the cytoplasm and nucleus upon cell activation. capes.gov.br The C2-like domain of some proteins, which is involved in membrane targeting, can dictate specific subcellular destinations like the nuclear envelope. capes.gov.br Although the specific transporters and detailed trafficking mechanisms for free DHLA are not fully elucidated, its presence and antioxidant activity have been noted in both aqueous and lipid phases of the cell, implying it can operate in various subcellular environments, including the cytosol and cellular membranes. taylorandfrancis.com

Exploration of Extracellular and Membrane Associations of 6,8-Bis(sulfanyl)octanoic Acid

6,8-Bis(sulfanyl)octanoic acid, the reduced form of lipoic acid, is also known as dihydrolipoic acid (DHLA). wikipedia.orgnih.gov Its activity is not confined to the intracellular environment; it possesses significant interactions within extracellular spaces and at the cellular membrane, primarily driven by its potent antioxidant capabilities and physicochemical properties.

Research has demonstrated that cells can release DHLA into the extracellular milieu. nih.gov For instance, erythrocytes are capable of taking up lipoic acid, reducing it to DHLA via glucose metabolism, and subsequently releasing it. nih.gov In these aqueous extracellular environments, DHLA functions as an effective direct scavenger of peroxyl radicals. nih.gov

Due to its molecular structure, featuring a carboxylic acid head and a dithiol-containing tail, DHLA is an amphiphilic molecule, soluble in both aqueous and lipid environments. taylorandfrancis.comresearchgate.net This characteristic allows it to readily cross biological membranes and exert its effects in both the cytoplasm and the hydrophobic membrane core. taylorandfrancis.com Its interactions at the membrane are multifaceted:

Direct Antioxidant Action: DHLA directly scavenges peroxyl radicals within microsomal membranes, protecting membrane phospholipids (B1166683) from peroxidation. nih.gov

Influence on Membrane Electrical Properties: Studies using model lipid membranes have shown that the presence of lipoic acid, and by extension DHLA, can alter the physicochemical and electrical properties of the membrane. nih.gov It affects the zeta potential, a key indicator of the membrane surface charge, which is crucial for membrane-binding mechanisms and cellular uptake processes. nih.gov

Metal Ion Transport: DHLA has been shown to participate in the translocation of metal ions across the cell membrane. For example, it can chelate copper in the extracellular space and facilitate its transport into the intracellular environment, influencing metal homeostasis. researchgate.net

These associations highlight that 6,8-bis(sulfanyl)octanoic acid is not merely an intracellular cofactor but also an important molecule in the extracellular space and a dynamic modulator of cell membrane function and protection.

Table 1: Summary of Extracellular and Membrane Interactions of 6,8-Bis(sulfanyl)octanoic Acid This table is interactive. You can sort and filter the data.

Interaction Type Location Target Molecules/Structures Primary Function
Antioxidant Activity Extracellular Fluid Peroxyl Radicals Direct scavenging of reactive oxygen species. nih.gov
Antioxidant Activity Cellular Membranes Peroxyl Radicals Protection of membrane lipids from peroxidation. nih.gov
Antioxidant Regeneration Aqueous/Membrane Interface Ascorbyl Radicals, Vitamin E Indirectly recycles Vitamin E via the reduction of ascorbate. nih.gov
Physicochemical Modulation Cellular Membranes Phospholipid Bilayer Alters membrane surface charge (zeta potential). nih.gov

| Metal Homeostasis | Extracellular/Intracellular | Copper Ions | Facilitates the transport of copper across the membrane. researchgate.net |

Cross-Talk with Related Biochemical Cycles

The metabolic roles of 6,8-bis(sulfanyl)octanoic acid are deeply integrated with central metabolic pathways. Its function as a covalently bound cofactor is indispensable for several mitochondrial multi-enzyme complexes that form a nexus between carbohydrate metabolism and the tricarboxylic acid (TCA) cycle. nih.gov This positions it at a critical juncture where its pathway intersects with other significant biochemical cycles.

Investigation of Connections to Pathways such as 3-Phosphoglycerate (B1209933) Dehydrogenase

A significant point of metabolic cross-talk exists between the pathways involving 6,8-bis(sulfanyl)octanoic acid and the L-serine biosynthesis pathway, specifically at the first enzyme, 3-phosphoglycerate dehydrogenase (PGDH). nih.govnih.gov This connection is rooted in their shared origin from the glycolytic pathway.

6,8-Bis(sulfanyl)octanoic Acid's Role: In its functional form as lipoamide, it is an essential prosthetic group for the pyruvate dehydrogenase complex (PDH). nih.govoregonstate.edu The PDH complex catalyzes the irreversible conversion of pyruvate—the end-product of glycolysis—into acetyl-CoA. mdpi.com This reaction is the primary bridge linking anaerobic glycolysis to the aerobic TCA cycle, making the function of DHLA critical for central energy metabolism. nih.gov

3-Phosphoglycerate Dehydrogenase's Role: PGDH catalyzes the first committed step in the synthesis of the amino acid L-serine. nih.gov It does so by diverting the glycolytic intermediate, D-3-phosphoglycerate, away from the main glycolytic flux and into the serine synthesis pathway. nih.gov L-serine is a crucial precursor for numerous essential metabolites, including other amino acids like glycine and cysteine, as well as phospholipids and purines. nih.gov

The cross-talk between these two pathways represents a critical metabolic branch point from glycolysis. The cell must regulate the flux of glycolytic intermediates, deciding whether to channel them towards complete oxidation for ATP production via the PDH complex and TCA cycle or to divert them towards anabolic pathways like serine biosynthesis via PGDH. Deficiencies in either lipoic acid metabolism or PGDH activity lead to severe neurological and metabolic disorders, underscoring the importance of the processes they regulate. nih.govfrontiersin.org The balance between these pathways is fundamental for coordinating cellular energy status with biosynthetic needs.

Table 2: Comparison of Pathways Involving 6,8-Bis(sulfanyl)octanoic Acid and 3-Phosphoglycerate Dehydrogenase This table is interactive. You can sort and filter the data.

Feature 6,8-Bis(sulfanyl)octanoic Acid (in PDH Complex) 3-Phosphoglycerate Dehydrogenase (PGDH) Point of Cross-Talk
Starting Substrate Pyruvate D-3-Phosphoglycerate Both substrates are derived from glycolysis.
Primary Output Acetyl-CoA Phosphohydroxypyruvate (leads to L-Serine) Allocation of glycolytic carbon.
Metabolic Role Links glycolysis to the TCA cycle for energy production. nih.gov Diverts glycolytic intermediates to amino acid biosynthesis. nih.gov Regulation of flux between catabolic and anabolic pathways.
Location Mitochondria nih.gov Cytoplasm Coordination of metabolic activity between cellular compartments.

| Biological Significance | Essential for aerobic energy metabolism. nih.gov | Essential for synthesis of serine and derived metabolites. nih.gov | Both are critical for central carbon metabolism and neurological function. nih.govfrontiersin.org |

Molecular and Cellular Mechanisms of Action for 6,8 Bis Sulfanyl Octanoate

Insights into Protein and Enzyme Interactions

The biological effects of 6,8-bis(sulfanyl)octanoate are, in part, mediated by its direct interactions with a variety of proteins and enzymes, influencing their activity and function.

While broad-spectrum mechanistic studies on the interaction of 6,8-bis(sulfanyl)octanoate with the entire class of serine hydrolases are not extensively detailed in current literature, specific interactions have been identified. One notable example is the inhibition of secretory phospholipase A2 (sPLA2), a pro-inflammatory enzyme that hydrolyzes phospholipids (B1166683). Both alpha-lipoic acid (ALA) and its reduced form, dihydrolipoic acid (DHLA), have demonstrated potent antioxidant properties, but ALA, in particular, has been shown to inhibit purified sPLA2 enzymes. This inhibition is dose-dependent and appears to be independent of calcium and substrate concentrations, suggesting a direct interaction with the enzyme. The interaction leads to a conformational change in the enzyme, as indicated by a shift in its far-UV circular dichroism spectra.

The compound's activity on lipid substrates extends to its ability to be loaded into cells and subsequently cleaved by endogenous esterases to produce a fluorescent product, a principle utilized in certain cellular assays. mdpi.com This suggests a susceptibility to esterase activity, which is a characteristic of some serine hydrolases.

A significant aspect of 6,8-bis(sulfanyl)octanoate's mechanism of action is its influence on lipid-associated enzyme activities, most notably the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, survival, and metabolism.

Studies have shown that ALA can activate the PI3K/Akt pathway. nih.govnih.gov For instance, in human monocytic THP-1 cells, ALA was found to induce the phosphorylation of Akt, a key downstream effector of PI3K, in a time- and dose-dependent manner. nih.govnih.gov This activation of the PI3K/Akt pathway by ALA has been shown to have anti-inflammatory effects by negatively regulating lipopolysaccharide (LPS)-induced inflammatory responses. nih.govnih.gov The inhibitory effects of ALA on inflammatory gene expression were abolished by PI3K inhibitors, confirming the pathway's involvement. nih.gov

Furthermore, in a rat model of metabolic dysfunction-associated steatotic liver disease, ALA treatment activated the PI3K/Akt/mTOR pathway, leading to enhanced hepatic phosphorylation of Akt and mTOR. mdpi.com This suggests a protective role for ALA in metabolic disorders through its modulation of this key signaling cascade.

Cellular Signaling Cascades Influenced by the Compound

The influence of 6,8-bis(sulfanyl)octanoate extends beyond direct enzyme interactions to the broader modulation of cellular signaling cascades, as revealed by global transcriptomic profiling and studies on cellular stress responses.

To understand the wide-ranging effects of 6,8-bis(sulfanyl)octanoate on cellular function, researchers have employed global transcriptomic profiling. In one such study, RNA sequencing of HepG2 human liver cancer cells treated with ALA identified a total of 4,446 differentially expressed genes, with 2,097 being down-regulated and 2,349 up-regulated. nih.govnih.gov

Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses of these differentially expressed genes revealed that cancer-relevant cell membrane proteins were significantly affected. nih.gov An interaction network analysis predicted that the growth factor receptor-bound protein 2 (Grb2) might be a key mediator of the pathways activated by ALA exposure. nih.gov These findings highlight the compound's ability to induce widespread changes in gene expression, impacting fundamental cellular processes.

Another study in sheep rumen epithelial tissue showed that ALA supplementation led to the downregulation of glucose-6-phosphate dehydrogenase (G6PD) and upregulation of hexokinase 2 (HK2), impacting the pentose (B10789219) phosphate (B84403) pathway and glycolysis. mdpi.com

6,8-bis(sulfanyl)octanoate plays a crucial role in maintaining cellular homeostasis and mitigating various stress responses. Research in the nematode Caenorhabditis elegans has shown that dietary ALA can alleviate heat stress by activating heat shock factor 1 (HSF-1) and promoting mitochondrial quality control mechanisms. rsc.org

Furthermore, ALA has been demonstrated to attenuate endoplasmic reticulum (ER) stress, a condition implicated in insulin (B600854) resistance and type 2 diabetes. nih.govresearchgate.net In C2C12 muscle cells, ALA pre-treatment significantly reduced the expression of ER stress markers induced by tunicamycin. nih.govresearchgate.net This protective effect was found to be mediated by the cochaperone DNAJB3. nih.govresearchgate.net

The compound also impacts mitochondrial homeostasis. In a cellular model of Alzheimer's disease, ALA treatment increased the activity of respiratory chain complexes and consequently ATP levels, indicating improved mitochondrial function. mdpi.com

Redox Biology and Oxidative Stress Modulation by 6,8-Bis(sulfanyl)octanoic Acid

The most well-characterized aspect of 6,8-bis(sulfanyl)octanoic acid's biological activity is its profound involvement in redox biology and the modulation of oxidative stress. Both ALA and its reduced form, dihydrolipoic acid (DHLA), are potent antioxidants that can function in both aqueous and lipid environments. researchgate.net

Their antioxidant properties are exerted through several mechanisms:

Direct scavenging of reactive oxygen species (ROS): ALA and DHLA can directly neutralize a variety of free radicals. nih.gov

Metal chelation: They can chelate transition metals, thereby preventing them from participating in redox reactions that generate ROS. mdpi.com

Regeneration of other antioxidants: ALA can regenerate other endogenous antioxidants, such as vitamin C, vitamin E, and glutathione (B108866), from their oxidized states. mdpi.comresearchgate.net

Direct Radical Scavenging Mechanisms of Superoxide (B77818), Hydroperoxy, and Hydroxyl Radicals by Reduced Thiols

Dihydrolipoic acid is a powerful scavenger of reactive oxygen species (ROS), directly interacting with and neutralizing several radical species. This direct scavenging activity is a primary contributor to its antioxidant properties.

Superoxide Radical (O₂•⁻): DHLA has been demonstrated to be an effective scavenger of the superoxide radical anion. nih.gov Studies using chemiluminescence methods have confirmed that compounds containing a thiol chromophore, such as DHLA and its analogues, exhibit superoxide scavenging activity. nih.gov The reaction rates of DHLA with superoxide are significant, establishing it as a good scavenger of this radical. nih.gov This action is crucial in preventing the formation of more damaging ROS downstream.

Hydroperoxyl Radical (HOO•): Theoretical studies using density functional theory have elucidated the mechanism of hydroperoxyl radical scavenging by DHLA. nih.govacs.org In aqueous solutions, DHLA is an excellent scavenger of HOO• radicals, with a reaction rate constant that approaches the diffusion limit. nih.govacs.org This high reactivity is attributed to a hydrogen transfer mechanism. nih.gov The deprotonated form of DHLA in water enhances its scavenging activity, a process facilitated by strong hydrogen bonding interactions in the transition state involving the carboxylate moiety. nih.govacs.org

Hydroxyl Radical (•OH): The hydroxyl radical is one of the most reactive and damaging ROS. DHLA has been shown to effectively eliminate hydroxyl radicals generated by the Fenton reaction. psu.edu This suggests that DHLA can play a critical role in protecting cells from the highly damaging effects of this radical.

Radical SpeciesScavenging MechanismKey FindingsReferences
Superoxide (O₂•⁻)Direct ScavengingDHLA and its analogues with thiol groups show significant scavenging activity. nih.gov
Hydroperoxyl (HOO•)Hydrogen Atom Transfer (HAT)Reaction rate in water is near diffusion limit; activity is enhanced by deprotonation. nih.govacs.org
Hydroxyl (•OH)Direct ScavengingEffectively eliminates hydroxyl radicals produced by the Fenton reaction. psu.edu

Modulation of Cellular Antioxidant Defense Systems

Beyond direct radical scavenging, DHLA plays a significant role in upregulating the body's endogenous antioxidant defense systems, primarily through the activation of the Nrf2 signaling pathway.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. nih.govkhanacademy.org Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. However, in the presence of oxidative stress or activators like DHLA, Nrf2 is released from Keap1 and translocates to the nucleus. khanacademy.org In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, initiating their transcription. nih.gov

One of the most important genes upregulated by Nrf2 is Heme Oxygenase-1 (HO-1). nih.gov HO-1 is an enzyme with potent anti-inflammatory and antioxidant effects. nih.gov Studies have shown that DHLA treatment can increase the expression of both Nrf2 and HO-1. nih.gov This activation of the Nrf2/HO-1 pathway is a critical mechanism by which DHLA helps to counteract intracellular ROS production and reduce inflammation. nih.gov

Pathway/SystemEffect of DHLAMechanismReferences
Nrf2 SignalingActivationPromotes Nrf2 translocation to the nucleus and binding to ARE. nih.govkhanacademy.org
HO-1 ExpressionUpregulationIncreased transcription of the HO-1 gene as a downstream effect of Nrf2 activation. nih.gov

Roles in Redox-Responsive Biochemical Systems

DHLA's influence extends to its participation in various redox-responsive biochemical systems, where it can modulate the activity of signaling pathways and interact with other antioxidants.

DHLA has been shown to influence key signaling pathways, including those mediated by phosphoinositide 3-kinase (PI3K) and AMP-activated protein kinase (AMPK). nih.govevitachem.com These pathways are central to regulating cellular metabolism and energy homeostasis. By modulating the cellular redox state through thiol/disulfide exchange reactions, DHLA can impact the function of proteins involved in these signaling cascades. nih.govevitachem.com

Furthermore, DHLA can affect the expression of transcription factors like AP-1. The AP-1 complex, composed of proteins from the c-fos and c-jun families, is involved in cellular responses to various stimuli, including growth factors and stress. nih.gov Pre-incubation of cells with DHLA has been found to suppress the expression of c-fos mRNA induced by certain stimuli, suggesting a role for DHLA in modulating gene expression through its antioxidant activity. nih.gov

A significant aspect of DHLA's function in redox systems is its ability to regenerate other antioxidants. For instance, DHLA can reduce ubiquinone (Coenzyme Q10) to its antioxidant active form, ubiquinol. nih.gov This two-electron reduction of ubiquinone and one-electron reduction of the ubisemiquinone (B1233062) radical increases the antioxidant capacity of coenzyme Q in cellular membranes. nih.gov

System/MoleculeRole of DHLAOutcomeReferences
PI3K/AMPK SignalingModulationInfluences cellular metabolism and energy homeostasis. nih.govevitachem.com
AP-1 Transcription FactorSuppression of c-fos expressionModulates gene expression in response to cellular stimuli. nih.gov
Ubiquinone (Coenzyme Q10)ReductionRegenerates the active antioxidant form, ubiquinol. nih.gov

Advanced Analytical Methodologies for the Characterization and Quantification of Sodium 6,8 Bis Sulfanyl Octanoate

Chromatographic Techniques and Their Applications

Chromatographic methods are fundamental for the separation and quantification of sodium 6,8-bis(sulfanyl)octanoate from complex mixtures. Both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) offer powerful tools for its analysis.

High-Performance Liquid Chromatography (HPLC) for Sulfur-Containing Species

High-performance liquid chromatography is a versatile technique for the analysis of non-volatile and thermally labile compounds like sodium 6,8-bis(sulfanyl)octanoate. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the separation of this and related sulfur-containing species.

A typical RP-HPLC method for the analysis of similar compounds, such as thioctic acid (lipoic acid), involves a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile. nih.govhmdb.caacs.orgchemicalbook.comrsc.org The pH of the mobile phase is a critical parameter, often adjusted to an acidic value (e.g., pH 2.5-4.5) to ensure the compound is in its protonated form, leading to better retention and peak shape on the nonpolar stationary phase. hmdb.carsc.org

Detection can be achieved using various detectors. UV detection is common, typically at wavelengths around 200-220 nm or, for derivatized forms, at higher wavelengths. nih.govhmdb.ca For enhanced sensitivity and selectivity, electrochemical detection (ECD) can be utilized, which is particularly suitable for compounds with electroactive thiol groups. researchgate.net

Table 1: Exemplary HPLC Conditions for the Analysis of Thioctic Acid (a close analog of Sodium 6,8-Bis(sulfanyl)octanoate)

ParameterConditionReference
Column C18, 150 x 4.6 mm, 5 µm hmdb.carsc.org
Mobile Phase Acetonitrile: 50 mM Disodium Hydrogen Phosphate (B84403) Buffer (pH 2.5) (50:50, v/v) hmdb.ca
Flow Rate 1.0 mL/min nih.govrsc.org
Detection UV at 201 nm hmdb.ca
Retention Time ~6 min hmdb.ca

A simplified HPLC-UV assay has been developed for the simultaneous determination of α-lipoic acid and other low-molecular-mass thiols in plasma. chemicalbook.com This method utilizes a pre-column derivatization with 1-benzyl-2-chloropyridinium (B76325) bromide, allowing for detection at 321 nm and achieving a limit of detection of 0.08 nmol/mL for lipoic acid. chemicalbook.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Derivatives

Gas chromatography-mass spectrometry is a powerful technique for the identification and quantification of volatile and thermally stable compounds. For a non-volatile compound like sodium 6,8-bis(sulfanyl)octanoate, derivatization is a necessary prerequisite for GC-MS analysis. This process converts the polar carboxyl and thiol groups into more volatile and less polar derivatives.

Common derivatization procedures for fatty acids include esterification of the carboxylic acid group, often to form methyl esters (FAMEs), and silylation of the thiol groups to form trimethylsilyl (B98337) (TMS) ethers. nih.govmdpi.comnih.gov For instance, a modified GC-MS procedure for bacterial lipoic acid involved hydrolysis, reduction, and subsequent methylation with diazomethane (B1218177) to produce the methyl ester for analysis. nih.govmdpi.com

The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized molecule upon electron ionization. The mass spectrum of methyl lipoate, for example, shows a characteristic molecular ion and several key fragment ions that allow for its definitive identification. nih.govmdpi.com The analysis of octanoic acid by GC-MS has also been well-documented, providing reference spectra for comparison. researchgate.netresearchgate.netresearchgate.net

Table 2: GC-MS Derivatization and Analysis Parameters for Lipoic Acid

StepReagent/ConditionPurposeReference
Hydrolysis HClRelease of protein-bound lipoic acid nih.govmdpi.com
Reduction NaBH₄Conversion to dihydrolipoic acid nih.govmdpi.com
Esterification DiazomethaneFormation of methyl ester for volatility nih.govmdpi.com
GC Column Capillary column (e.g., optima 5 MS)Separation of derivatives researchgate.net
Ionization Electron Ionization (EI)Fragmentation for mass analysis nih.govmdpi.com

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and identification of sodium 6,8-bis(sulfanyl)octanoate. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural confirmation of sodium 6,8-bis(sulfanyl)octanoate.

The ¹H NMR spectrum of the closely related lipoic acid shows characteristic signals for the protons in the dithiolane ring and the aliphatic chain. researchgate.netresearchgate.net The protons adjacent to the sulfur atoms and the carboxylic acid group exhibit distinct chemical shifts. For example, in CDCl₃, the multiplet for the proton at the chiral center (C6) and the signals for the methylene (B1212753) protons of the dithiolane ring appear in specific regions of the spectrum. researchgate.net

The ¹³C NMR spectrum of lipoic acid provides complementary information, with distinct resonances for each carbon atom in the molecule. acs.orgnih.gov The chemical shifts of the carbons in the dithiolane ring are particularly informative for confirming the presence of the disulfide bond. Two-dimensional NMR techniques, such as COSY and HSQC, can be used for the unambiguous assignment of all proton and carbon signals. nih.govdrugbank.com

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Lipoic Acid in CDCl₃

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Reference
C22.35 (t)34.0 chemicalbook.comnih.gov
C31.65-1.75 (m)24.6 chemicalbook.comnih.gov
C41.43-1.55 (m)28.9 chemicalbook.comnih.gov
C51.90 (m)38.5 chemicalbook.comnih.gov
C63.55 (m)56.4 chemicalbook.comnih.gov
C73.10-3.20 (m)40.2 chemicalbook.comnih.gov
C82.45 (m)- chemicalbook.com
COOH11.0 (br s)180.1 chemicalbook.comnih.gov

Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions.

Mass Spectrometry-Based Approaches for Identification and Quantification

Mass spectrometry is a highly sensitive technique used for determining the molecular weight and elemental composition of a compound, as well as for structural elucidation through fragmentation analysis. For sodium 6,8-bis(sulfanyl)octanoate, electrospray ionization (ESI) would be a suitable soft ionization technique to observe the molecular ion.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which can be used to confirm its elemental formula. Fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments can reveal the connectivity of the atoms within the molecule, confirming the presence of the octanoate (B1194180) backbone and the two sulfanyl (B85325) groups. As mentioned in the GC-MS section, derivatization is often necessary for analysis by certain types of mass spectrometers. nih.govmdpi.com

Electrochemical Methods for Redox State Analysis of Thiol Groups

Electrochemical techniques are particularly well-suited for studying the redox behavior of the thiol groups in sodium 6,8-bis(sulfanyl)octanoate. These methods can be used to determine the redox potential of the thiol/disulfide couple and to quantify the compound based on its electrochemical activity.

Cyclic voltammetry (CV) is a powerful technique for investigating the redox properties of electroactive species. For lipoic acid, CV studies have shown that it undergoes electrochemical oxidation at various electrode materials, including platinum, glassy carbon, and boron-doped diamond electrodes. researchgate.netnih.gov The oxidation process is typically irreversible and diffusion-controlled. researchgate.net The presence of the two thiol groups in the reduced form (dihydrolipoic acid) and the disulfide bond in the oxidized form gives rise to distinct electrochemical signals. electrochemsci.org

Differential pulse voltammetry (DPV) and square-wave voltammetry (SWV) are more sensitive techniques that can be used for the quantification of lipoic acid at low concentrations. researchgate.netmdpi.com These methods have been successfully applied to the determination of lipoic acid in pharmaceutical formulations and biological samples. researchgate.netresearchgate.net The choice of electrode material and the pH of the supporting electrolyte are critical parameters that influence the sensitivity and selectivity of the electrochemical measurement. nih.govresearchgate.net

Table 4: Electrochemical Methods for the Analysis of Lipoic Acid

TechniqueElectrodeKey FindingsReference
Cyclic Voltammetry (CV)Glassy CarbonIrreversible, diffusion-controlled oxidation. researchgate.net
Differential Pulse Voltammetry (DPV)Boron-Doped DiamondLinear range of 0.3–105 µM with a detection limit of 0.088 µM. nih.gov
Square-Wave Adsorptive Anodic Stripping VoltammetryHanging Mercury DropLinear range of 5 x 10⁻⁸ - 9 x 10⁻⁷ M with a detection limit of 1.2 x 10⁻⁸ M. researchgate.net
HPLC with Electrochemical Detection-Sensitive and selective method for determination in plasma. nih.gov

The complex electrochemical behavior of lipoic acid, including the formation of S-oxides and polymers, has been investigated using cyclic voltammetry. electrochemsci.org These studies provide valuable insights into the redox chemistry of the thiol groups, which is directly relevant to the analysis of sodium 6,8-bis(sulfanyl)octanoate.

Integration of Advanced Analytical Platforms in Research

The continuous evolution of analytical chemistry has introduced sophisticated platforms that enhance the sensitivity, selectivity, and efficiency of quantifying complex molecules like sodium 6,8-bis(sulfanyl)octanoate. These platforms often integrate novel materials and miniaturized systems to overcome the limitations of traditional methods.

Applications of Ionic Liquids in Analytical Separations Relevant to Thiolated Compounds

Ionic liquids (ILs) are a class of organic salts with low melting points, often below 100°C. Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, have made them attractive alternatives to volatile organic solvents in various analytical applications, including the analysis of thiolated compounds.

Recent research has explored the use of ionic liquids to enhance the analysis of α-lipoic acid and its derivatives. One notable application is in the enzymatic resolution of racemic α-lipoic acid, where an ionic liquid co-lyophilized lipase (B570770) is used as a catalyst. mdpi.com In such methodologies, High-Performance Liquid Chromatography (HPLC) is crucial for determining the enantiomeric excess of the product, showcasing the compatibility and potential of ILs in analytical workflows for related compounds. mdpi.com The use of ILs can improve enzyme performance and stability, which is beneficial for subsequent analytical characterization. mdpi.comrsc.org

Furthermore, an "ionic liquid strategy" has been employed to improve the solubility of α-lipoic acid in aqueous phases for formulation development. nih.gov This involves forming an IL with the target analyte, which can then be characterized. This approach highlights the potential of ILs to act as derivatizing agents or solubilizing media, facilitating the analysis of otherwise challenging compounds. nih.govmdpi.com

While direct application of ionic liquids as mobile phase additives or extraction solvents for the routine quantification of sodium 6,8-bis(sulfanyl)octanoate is still an emerging area, their use in the broader context of analyzing sulfur-containing compounds is established. For instance, ionic liquid capillary columns have been utilized in comprehensive two-dimensional gas chromatography (GCxGC) for the detailed analysis of organic sulfur compounds in complex matrices. nih.gov Task-specific ionic liquids (TSILs), which are designed with particular functional groups, have shown promise in the selective extraction of metal ions and could be conceptually extended to the selective extraction of thiolated compounds. nih.gov

The table below summarizes some applications of ionic liquids relevant to the analysis of thiolated and acidic compounds.

Application AreaIonic Liquid TypeAnalyte/Compound ClassAnalytical TechniqueKey Finding
Enzymatic ResolutionImidazolium-basedα-Lipoic AcidHPLCImproved enzyme activity and enantioselectivity. mdpi.com
Formulation DevelopmentVarious amine-based ILsα-Lipoic AcidIn vitro skin permeation, ATR-FTIREnhanced solubility and skin retention. nih.gov
Fuel AnalysisImidazolium-basedOrganic Sulfur CompoundsGCxGC-TOFMSImproved chromatographic efficiency for sulfur compounds. nih.gov
Biocatalytic SynthesisPyrrolidinium-basedα-Lipoic Acid-Containing Phospholipids (B1166683)RP-HPLC-MS-APCIEnabled reaction between immiscible substrates for synthesis and subsequent analysis. researchgate.netacs.org

Innovations in Sample Preparation for Trace Analysis

The accurate quantification of trace levels of sodium 6,8-bis(sulfanyl)octanoate in complex biological or environmental matrices necessitates highly efficient sample preparation techniques. Innovations in this field have focused on miniaturization, automation, and the development of novel sorbents to enhance enrichment factors and reduce solvent consumption.

Dispersive Liquid-Liquid Microextraction (DLLME)

Dispersive liquid-liquid microextraction has emerged as a rapid and effective method for the extraction and preconcentration of various analytes, including α-lipoic acid and its metabolites from human urine. mdpi.com This technique involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample, creating a cloudy solution with a large surface area for efficient mass transfer. A study combining DLLME with microwave-assisted derivatization significantly improved the detection of lipoic acid by both capillary liquid chromatography (CapLC) with UV detection and MALDI-TOF mass spectrometry. mdpi.com

Solid-Phase Microextraction (SPME)

Solid-phase microextraction is a well-established, solvent-free sample preparation technique that utilizes a coated fiber to extract and concentrate analytes from a sample. While specific applications for sodium 6,8-bis(sulfanyl)octanoate are not extensively documented, the principles of SPME are highly applicable. Advances in coating technologies, including the use of nanomaterials and ionic liquids, are continually expanding the scope and selectivity of SPME for various classes of compounds. rsc.org

Hollow Fiber Liquid-Phase Microextraction (HF-LPME)

Hollow fiber liquid-phase microextraction is a miniaturized version of liquid-liquid extraction where the analytes are extracted from a sample, through a thin film of organic solvent immobilized in the pores of a hollow fiber, and into an acceptor phase within the fiber. This technique offers high enrichment factors and excellent sample clean-up. nih.govnih.gov It has been successfully applied to the analysis of acidic compounds like herbicides in complex matrices, demonstrating its potential for the analysis of sodium 6,8-bis(sulfanyl)octanoate. researchgate.net

Electromembrane Extraction (EME)

Electromembrane extraction is a highly selective sample preparation technique that utilizes an electrical potential difference to drive charged analytes from a sample solution, through a supported liquid membrane (SLM), and into an acceptor solution. mdpi.com This method is particularly well-suited for the extraction of acidic drugs from biological fluids like urine. mdpi.comrsc.org Given that sodium 6,8-bis(sulfanyl)octanoate exists as an anion in solution, EME represents a promising and innovative approach for its selective extraction and trace analysis.

The following table summarizes key performance metrics of some of these innovative sample preparation techniques as applied to relevant acidic or thiolated compounds.

TechniqueAnalyte(s)MatrixKey Performance Metrics
DLLME-Microwave Derivatization Lipoic acid and metabolitesHuman UrineLOD: 0.03 µM (CapLC-UV), 0.02 µM (MALDI-TOF MS) mdpi.com
HF-LPME Pinic acid and pinonic acidOrganic AerosolsEnrichment Factors: up to 28,050; LOD: as low as 12 pg m⁻³ nih.gov
Electromembrane Extraction Acidic drugs (e.g., ibuprofen, diclofenac)Human UrineRecoveries: >94%; LOD: 6.7 ng/mL mdpi.comrsc.org

In Vitro and in Vivo Model Systems in 6,8 Bis Sulfanyl Octanoic Acid Research

Design and Application of Advanced Cellular Models

In vitro models are indispensable for dissecting the molecular and cellular effects of sodium;6,8-bis(sulfanyl)octanoate. These systems allow for controlled experiments to understand its fundamental biological roles.

Cultured Cell Lines for Mechanistic Investigations

A diverse array of cultured cell lines has been employed to study the mechanisms of action of DHLA. These immortalized cells provide a consistent and reproducible system for detailed molecular analysis. For instance, Jurkat T-lymphocytes and primary neonatal diploid fibroblasts have been used to demonstrate the cellular uptake of lipoic acid and its rapid conversion to DHLA, which is then released into the culture medium. nih.gov This foundational work highlights the bioavailability and metabolic conversion of the precursor to DHLA in human cells.

Further mechanistic studies have utilized specific cell lines to investigate the protective and sometimes pro-apoptotic effects of DHLA. PC12 cells, a rat pheochromocytoma line often used as a neuronal model, and Caco-2 cells, a human colon adenocarcinoma line that models the intestinal barrier, have been instrumental in showing that DHLA can mitigate metal-induced toxicity. nih.gov In these models, DHLA was found to protect against cell death induced by arsenic, cadmium, and lead by preserving cell membrane integrity and restoring intracellular glutathione (B108866) levels. nih.gov

The SH-SY5Y neuroblastoma cell line, particularly the SH-SY5Y-APP695 variant which serves as a model for early-stage Alzheimer's disease, has been used to explore the neuroprotective potential of DHLA's precursor, alpha-lipoic acid (ALA). mdpi.com Such studies investigate the effects on mitochondrial function and oxidative stress, key factors in neurodegenerative diseases. mdpi.com Conversely, research using mouse embryonic stem cells (ESC-B5) has revealed that higher concentrations of DHLA (50-100 μM) can induce apoptosis by increasing reactive oxygen species (ROS) and nitric oxide (NO) levels. nih.gov This demonstrates a dose-dependent duality in its effects, being protective at lower concentrations and potentially cytotoxic at higher levels.

Table 1: Examples of Cultured Cell Lines in DHLA Research

Cell LineCell TypeResearch FocusKey Findings
JurkatHuman T-lymphocyteMetabolismRapid conversion of lipoic acid to DHLA and its release from cells. nih.gov
PC12Rat pheochromocytoma (neuronal model)Cytotoxicity, NeuroprotectionDHLA protects against metal-induced cell death. nih.gov
Caco-2Human colon adenocarcinoma (intestinal model)CytotoxicityDHLA mitigates metal-induced toxicity and restores glutathione levels. nih.gov
SH-SY5Y-APP695Human neuroblastoma (Alzheimer's model)NeurodegenerationPrecursor ALA improves mitochondrial dysfunction. mdpi.com
ESC-B5Mouse embryonic stem cellsDevelopmental ToxicityHigh concentrations of DHLA induce apoptosis. nih.gov
3T3 and 3T3-SV40Mouse fibroblastBacterial InvasionDHLA affects the susceptibility of cells to bacterial invasion. researchgate.net

Primary Cell Culture Systems and Their Relevance

Primary cell cultures, derived directly from tissues, offer a model system that more closely recapitulates the in vivo physiological state of cells compared to immortalized cell lines. mdpi.com While specific studies focusing solely on this compound in primary cells are less documented in the provided results, the use of primary neonatal diploid fibroblasts alongside Jurkat cells in early studies underscores their importance. nih.gov These cells helped confirm that the conversion of lipoic acid to DHLA is a general cellular process. nih.gov

The relevance of primary cell culture lies in its ability to provide insights into the cell-type-specific responses to DHLA. mdpi.com For example, investigating the effects of DHLA on primary neurons, hepatocytes, or immune cells would offer a more direct understanding of its impact on the nervous system, liver metabolism, and immune responses, respectively. The principles of using primary cultures to study evolutionary molecular physiology and the cellular basis of organismal physiology can be directly applied to future research on DHLA. mdpi.com

Development and Utilization of Non-Human Animal Models

Animal models are critical for understanding the systemic effects of this compound, including its influence on complex physiological processes like lipid metabolism and immune function.

Investigation in Specific Experimental Animal Models

Rodent models, particularly rats and mice, are frequently used in DHLA research due to their genetic and physiological similarities to humans. e-dmj.org These models have been instrumental in studying the compound's role in various pathological conditions.

In the context of immune response , studies have utilized lipopolysaccharide (LPS)-induced sickness behavior in rats as a model for neuroinflammation. nih.gov Research has shown that DHLA can prevent behavioral deficits and neuroinflammation in this model, suggesting a potent anti-inflammatory effect. nih.gov Another study in aged rats demonstrated that the precursor, alpha-lipoic acid, could enhance immune function, likely through its conversion to DHLA. nih.gov Furthermore, in a zymosan-induced peritonitis model in mice, a metabolite and an analog of DHLA exhibited significant anti-inflammatory activity. researchgate.net

Regarding lipid metabolism , while direct studies on this compound are not detailed, the broader context of lipid metabolism research in animal models is well-established. nih.gov Animal models of diabetes, such as streptozotocin (B1681764) (STZ)-induced diabetic rats, are used to study the effects of compounds like alpha-lipoic acid on complications such as diabetic retinopathy, which is linked to oxidative stress and lipid peroxidation. nih.gov Given that DHLA is a potent antioxidant, its effects on lipid metabolism in such models are a significant area of investigation. sigmaaldrich.com

Studies have also explored the effects of DHLA on embryonic development in mouse models. In vivo exposure to DHLA was found to potentially retard early pre- and post-implantation development, highlighting the importance of studying its effects across different life stages. nih.gov

Table 2: Examples of Animal Models in DHLA and Related Research

Animal ModelConditionResearch FocusKey Findings Related to DHLA or its Precursor
Sprague-Dawley RatsLPS-induced sickness behaviorNeuroinflammation, Immune ResponseDHLA prevents behavioral deficits and neuroinflammation. nih.gov
Aged RatsAgingImmune FunctionAlpha-lipoic acid improves immune function. nih.gov
MiceZymosan-induced peritonitisInflammationA DHLA analog shows anti-inflammatory effects. researchgate.net
MiceEmbryonic developmentDevelopmental ToxicityIn vivo exposure to DHLA can impact early embryonic development. nih.gov
Diabetic Rat Models (e.g., STZ-induced)DiabetesLipid Metabolism, Oxidative StressAlpha-lipoic acid shows beneficial effects on diabetic complications. nih.gov

Assessment of Biochemical and Molecular Endpoints in Model Organisms

In these animal models, a wide range of biochemical and molecular endpoints are assessed to understand the mechanisms of DHLA. In neuroinflammation studies, key endpoints include the expression levels of proteins involved in the inflammatory signaling cascade, such as Nrf2, HO-1, and NLRP3. nih.gov The levels of pro-inflammatory cytokines like IL-1β are also measured. nih.gov

In studies related to oxidative stress, common endpoints include the measurement of reactive oxygen species (ROS), malondialdehyde (MDA) as a marker of lipid peroxidation, and the levels and activities of antioxidant enzymes like glutathione (GSH), catalase (CAT), glutathione peroxidase (GPx), and superoxide (B77818) dismutase (SOD). frontiersin.org

For developmental toxicity studies, researchers assess endpoints such as the rate of apoptosis in embryos, total cell number, implantation success rates, and fetal weight. nih.gov Molecular analysis in these models can include TUNEL staining for apoptosis and assessment of gene expression related to cell cycle and apoptosis. nih.govnih.gov

Considerations for Ex Vivo Tissue Analysis in Research

Ex vivo tissue analysis bridges the gap between in vitro and in vivo studies. It involves the analysis of tissues or organs removed from an animal that has been exposed to a compound. This approach allows for detailed examination of the compound's effects in a more complex biological matrix than cultured cells, while still allowing for a high degree of experimental control.

For instance, following in vivo administration of DHLA or its precursor in an animal model of neuroinflammation, brain tissue can be explanted and analyzed for markers of inflammation, oxidative stress, and neuronal damage. nih.gov Similarly, in studies on lipid metabolism, liver, adipose tissue, and muscle can be collected to analyze lipid content, gene expression related to fatty acid synthesis and oxidation, and the activity of key metabolic enzymes. nih.gov

Ex vivo analysis of plasma and urine is also crucial for pharmacokinetic studies, helping to determine the absorption, distribution, metabolism, and excretion of DHLA. researchgate.net Techniques like high-performance liquid chromatography (HPLC) are used for such quantifications. nih.govresearchgate.net This information is vital for understanding the bioavailability and biological activity of the compound in the whole organism.

Theoretical and Computational Approaches in 6,8 Bis Sulfanyl Octanoate Research

Molecular Docking and Simulation Studies of Enzyme-Substrate Interactions

Molecular docking and simulation studies are powerful computational techniques used to predict and analyze the interaction between a ligand, such as 6,8-bis(sulfanyl)octanoate, and a protein, typically an enzyme or receptor. These methods provide detailed atomic-level insights into the binding modes, affinities, and stability of the ligand-protein complex.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For instance, docking studies can reveal how 6,8-bis(sulfanyl)octanoate and its reduced form, dihydrolipoic acid (DHLA), interact with the active sites of various enzymes. These studies have been instrumental in understanding its role as a cofactor for mitochondrial enzymes like pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase. The simulations can identify key amino acid residues involved in hydrogen bonding, hydrophobic interactions, and π-π stacking, which are crucial for the stability of the enzyme-substrate complex. researchgate.net

Following docking, molecular dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-protein system over time. MD simulations provide a more realistic representation of the biological environment and can confirm the stability of the binding mode predicted by docking. researchgate.net For example, MD simulations can show how the binding of 6,8-bis(sulfanyl)octanoate induces conformational changes in an enzyme, which may be essential for its catalytic activity. These simulations have been used to investigate the interactions of similar compounds with various protein targets, confirming the reliability of docking predictions and providing insights into the stability of the ligand in the active site. researchgate.netnih.gov

The binding free energy, a measure of the affinity between the ligand and the protein, can be calculated from these simulations using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). These calculations are vital for comparing the binding strengths of different ligands and for guiding the design of new, more potent enzyme inhibitors or activators.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. By identifying the physicochemical properties, or "molecular descriptors," that are critical for a compound's activity, QSAR models can predict the biological properties of new or untested compounds.

For 6,8-bis(sulfanyl)octanoate and its derivatives, QSAR studies can be employed to predict a wide range of biological activities, including antioxidant capacity, anti-inflammatory effects, and inhibition of specific enzymes. The process involves several key steps:

Data Collection: A dataset of compounds with known biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors, such as molecular weight, lipophilicity (logP), and electronic properties, are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. mdpi.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. mdpi.com

QSAR models have been successfully developed to predict the bioactivity of various chemical compounds towards protein targets associated with organ-specific toxicities. nih.gov While specific QSAR models for 6,8-bis(sulfanyl)octanoate are not extensively detailed in the provided results, the principles of QSAR are broadly applicable. For instance, models have been developed for other organic acids, demonstrating that properties like lipophilicity and the presence of hydrogen bond donors and acceptors are key determinants of their biological efficacy. mdpi.com Such models can be instrumental in screening libraries of compounds to identify those with desired biological activities, thereby accelerating the drug discovery process. mdpi.comnih.gov

Bioinformatics and Multi-Omics Data Integration

The advent of high-throughput technologies has led to the generation of vast amounts of biological data, collectively known as "omics" data. Bioinformatics plays a crucial role in integrating and analyzing these complex datasets to provide a holistic understanding of the biological effects of compounds like 6,8-bis(sulfanyl)octanoate.

Advanced Lipidomics and Transcriptomics Analyses in Experimental Systems

Lipidomics is the large-scale study of lipids in biological systems. Given that 6,8-bis(sulfanyl)octanoate is a fatty acid-like molecule, lipidomics is a particularly relevant field. Advanced lipidomics analyses can quantify the changes in the lipid profile of cells or tissues in response to treatment with this compound. For example, studies have shown that alpha-lipoic acid can influence lipid metabolism by decreasing cholesterol biosynthesis and the levels of low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL). nih.gov These effects are critical in the context of metabolic disorders such as dyslipidemia.

Transcriptomics , the study of the complete set of RNA transcripts in a cell, provides insights into how 6,8-bis(sulfanyl)octanoate modulates gene expression. By analyzing changes in the transcriptome, researchers can identify the signaling pathways and cellular processes affected by the compound. For instance, transcriptomic analyses can reveal the upregulation or downregulation of genes involved in inflammation, oxidative stress, and glucose metabolism. Alpha-lipoic acid has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation, and to activate the 5' adenosine (B11128) monophosphate-activated protein kinase (AMPK) pathway, which plays a central role in cellular energy homeostasis. nih.gov

Integrating lipidomics and transcriptomics data can provide a more comprehensive picture of the compound's effects. For example, a decrease in the expression of genes involved in cholesterol synthesis (identified through transcriptomics) would correlate with a reduction in cellular cholesterol levels (measured by lipidomics).

Metabolomics Approaches for Global Metabolic Profiling

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—specifically, the study of their small-molecule metabolite profiles. Metabolomics provides a snapshot of the metabolic state of a cell or organism and can reveal how a compound like 6,8-bis(sulfanyl)octanoate alters metabolic pathways.

Metabolomics studies have been instrumental in elucidating the effects of alpha-lipoic acid on glucose and energy metabolism. mdpi.com As a cofactor for the pyruvate dehydrogenase complex, it plays a direct role in converting pyruvate to acetyl-CoA, a critical step linking glycolysis to the citric acid cycle. mdpi.com Metabolomics can directly measure the levels of pyruvate, acetyl-CoA, and other intermediates in these pathways, providing a detailed view of the metabolic flux.

Furthermore, metabolomics can uncover broader metabolic shifts. For example, studies have shown that alpha-lipoic acid supplementation can improve insulin (B600854) sensitivity, although it may not significantly alter serum lipid profiles in all cases. nih.gov By profiling a wide range of metabolites, including amino acids, organic acids, and nucleotides, researchers can identify unexpected metabolic perturbations and generate new hypotheses about the compound's mechanisms of action.

Emerging Research Perspectives and Future Directions for Sodium 6,8 Bis Sulfanyl Octanoate

Unexplored Biological Functions and Novel Signaling Pathways

The biological activities of 6,8-bis(sulfanyl)octanoic acid (dihydrolipoic acid - DHLA) are primarily attributed to its potent antioxidant properties and its role in cellular metabolism. nih.govlifeextension.com However, the full spectrum of its biological functions and the signaling pathways it modulates are still under investigation. Future research on sodium;6,8-bis(sulfanyl)octanoate is poised to uncover novel roles beyond its established antioxidant capacity.

One promising area of investigation is its deeper involvement in cellular signaling cascades. DHLA has been shown to influence key signaling pathways such as the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway, which is crucial for cellular defense against oxidative stress. nih.gov Further studies could elucidate the specific mechanisms by which this compound activates this pathway and its potential therapeutic implications for inflammatory conditions. nih.govnih.gov

Additionally, the interaction of DHLA with insulin (B600854) signaling pathways warrants further exploration. nih.gov Research has indicated that lipoic acid can enhance glucose uptake, suggesting a potential role in managing metabolic disorders. nih.gov Investigating how this compound specifically modulates components of the insulin signaling cascade, such as the insulin receptor and downstream kinases, could open new avenues for therapeutic interventions.

A novel and less explored aspect is the potential for 6,8-bis(sulfanyl)octanoic acid to release hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule with diverse physiological roles. nih.gov This mechanism could contribute to its reported anti-inflammatory and cardioprotective effects. Future research should aim to confirm and quantify the H₂S-releasing capacity of this compound and explore its physiological relevance in various disease models.

Potential for Advanced Derivatization and Scaffold Modification for Research Tools

The chemical structure of 6,8-bis(sulfanyl)octanoic acid, with its carboxylic acid and two thiol groups, offers a versatile scaffold for chemical modification. wikipedia.org This adaptability can be harnessed to develop advanced research tools for studying its biological targets and mechanisms of action.

Derivatization of the carboxylic acid group can be employed to create a variety of esters and amides. For instance, novel derivatives of lipoic acid have been synthesized through methods like Steglich esterification. scienceopen.com Similar strategies could be applied to this compound to generate a library of compounds with altered pharmacokinetic and pharmacodynamic properties. These derivatives could be screened for enhanced biological activity or target specificity.

The thiol groups are also amenable to modification. They can be used to attach fluorescent probes or other reporter molecules, enabling the visualization of the compound's distribution and localization within cells and tissues. nih.gov Furthermore, the dithiol moiety has been utilized to cap and stabilize gold nanoparticles, suggesting applications in drug delivery and diagnostics. acs.org Advanced derivatization could lead to the development of "smart" nanoparticles that release their cargo in response to specific cellular stimuli.

Below is a table summarizing potential derivatization strategies for 6,8-bis(sulfanyl)octanoic acid:

Functional Group Derivatization Strategy Potential Application
Carboxylic AcidEsterification, AmidationCreation of prodrugs, Modulation of solubility and bioavailability
Thiol GroupsAttachment of fluorescent probesCellular imaging and tracking
Thiol GroupsConjugation to nanoparticlesTargeted drug delivery, Diagnostics
Thiol GroupsFormation of disulfide bonds with other moleculesCreation of targeted therapeutic agents

Advancements in Synthetic Accessibility and Scale-Up for Research Applications

For any compound to be widely adopted in research, its synthesis must be efficient, scalable, and cost-effective. While laboratory-scale syntheses of 6,8-bis(sulfanyl)octanoic acid and its derivatives are established, advancements are needed to facilitate larger-scale production for extensive preclinical and clinical research.

Recent research has focused on greener and more scalable synthetic routes for related compounds. For example, an optimized, large-scale synthesis of ethyl lipoate has been developed using an improved Fischer esterification method, significantly reducing the environmental factor (E-factor). chemrxiv.org Similar green chemistry principles could be applied to the synthesis of this compound, employing safer solvents and reagents.

Furthermore, innovations in polymerization techniques, such as the cationic ring-opening polymerization (CROP) of dithiolanes, have enabled the production of high-molecular-weight polymers from lipoic acid derivatives. chemrxiv.org These advancements could be adapted to produce novel materials and delivery systems based on the 6,8-bis(sulfanyl)octanoate backbone. A focus on developing robust and reproducible scale-up protocols will be crucial for translating laboratory findings into practical applications.

Integration with Systems Biology and Interdisciplinary Research Frameworks

The complexity of biological systems necessitates a holistic approach to understanding the effects of bioactive compounds. Systems biology, which combines high-throughput 'omics' technologies (genomics, proteomics, metabolomics) with computational modeling, offers a powerful framework for elucidating the multifaceted actions of this compound. nih.govnih.gov

By employing lipidomics, a subset of metabolomics, researchers can obtain a comprehensive profile of the lipid changes induced by treatment with this compound. nih.gov This data, when integrated with transcriptomic and proteomic data, can reveal the broader metabolic pathways and signaling networks affected by the compound. nih.gov For example, a systems biology approach could identify novel protein targets or uncover unexpected off-target effects.

Interdisciplinary collaborations between chemists, biologists, and computational scientists will be essential for maximizing the insights gained from such studies. These integrated frameworks can help to build predictive models of the compound's activity, facilitating the design of more effective therapeutic strategies and the identification of patient populations most likely to respond to treatment. mdpi.commetabolomics.se

Development of Specific Chemical Probes and Tools for Studying 6,8-Bis(sulfanyl)octanoic Acid Mechanisms

To dissect the precise molecular mechanisms of 6,8-bis(sulfanyl)octanoic acid, the development of specific chemical probes is indispensable. These tools can help to identify direct binding partners and elucidate the downstream consequences of these interactions.

One approach is the design of photo-affinity probes, where a photoreactive group is incorporated into the 6,8-bis(sulfanyl)octanoate structure. Upon photoactivation, these probes can covalently crosslink to their binding partners, allowing for their subsequent identification by mass spectrometry.

Another strategy involves the synthesis of clickable probes, which contain a bioorthogonal handle (e.g., an alkyne or azide). These probes can be used in combination with click chemistry to attach reporter tags, such as fluorophores or biotin (B1667282), for visualization or affinity purification of target proteins. The development of such chemical tools for other bioactive molecules has proven invaluable in dissecting their complex biological activities. nih.gov

The derivatization of the thiol groups is a key strategy for creating such probes. For instance, HPLC methods with fluorescence detection often rely on the derivatization of thiol groups to introduce a fluorescent marker. researchgate.net Similar chemical modifications can be adapted to create probes for live-cell imaging and interaction studies.

The following table outlines potential chemical probes based on the 6,8-bis(sulfanyl)octanoic acid scaffold:

Probe Type Modification Application
Photo-affinity ProbeIncorporation of a photoreactive group (e.g., diazirine, benzophenone)Identification of direct binding partners
Clickable ProbeIncorporation of a bioorthogonal handle (e.g., alkyne, azide)Labeling and visualization of targets, affinity purification
Fluorescent ProbeAttachment of a fluorophoreLive-cell imaging, tracking subcellular localization
Biotinylated ProbeAttachment of a biotin tagAffinity purification of interacting proteins

Q & A

Basic: What is the chemical structure and IUPAC nomenclature of sodium 6,8-bis(sulfanyl)octanoate?

Answer:
Sodium 6,8-bis(sulfanyl)octanoate is the sodium salt of 6,8-dimercaptooctanoic acid. Its IUPAC name is sodium 6,8-disulfanyloctanoate , with the molecular formula C₈H₁₃NaO₂S₂ . The compound features two sulfhydryl (-SH) groups at positions 6 and 8 on an octanoic acid backbone, which are critical for its redox activity. Structural analogs like CPI-613 (6,8-bis(benzylthio)octanoic acid) highlight the importance of thiol positioning in biological activity .

Basic: What synthetic routes are recommended for preparing sodium 6,8-bis(sulfanyl)octanoate?

Answer:
A common method involves neutralizing 6,8-bis(sulfanyl)octanoic acid with sodium hydroxide in an inert atmosphere to prevent oxidation of the thiol groups. Key steps:

Thiol protection : Use benzyl or trityl groups to protect -SH groups during synthesis, followed by deprotection (e.g., via Na/NH₃) .

Purification : Chromatography (e.g., reverse-phase HPLC) or recrystallization from ethanol/water mixtures ensures purity.

Validation : Confirm absence of disulfide bonds via Ellman’s assay (UV-Vis at 412 nm) .

Basic: What analytical techniques are suitable for characterizing this compound?

Answer:

  • Structural analysis :
    • NMR : ¹H/¹³C NMR to confirm thiol positions (δ ~1.5–2.5 ppm for -SH protons, though often broad due to exchange).
    • FT-IR : Peaks at 2550–2600 cm⁻¹ (S-H stretch) and 1570–1600 cm⁻¹ (carboxylate).
  • Purity assessment :
    • HPLC with UV detection (210–230 nm) using a C18 column and acidic mobile phase (0.1% TFA).
    • Titrimetry : Quantify free thiols via iodometric titration .

Advanced: How can researchers optimize yield in large-scale synthesis while minimizing disulfide formation?

Answer:

  • Process design :
    • Use continuous-flow reactors to reduce oxidation exposure.
    • Maintain pH >10 during neutralization to stabilize thiolate ions.
  • Stabilization : Add antioxidants (e.g., 0.1% EDTA) and conduct reactions under nitrogen/argon.
  • Scalability : Monitor reaction kinetics via inline Raman spectroscopy to detect disulfide byproducts early .

Advanced: What are common sources of data contradictions in studies on this compound, and how can they be resolved?

Answer:

  • Thiol oxidation : Discrepancies in bioactivity assays often arise from unintended oxidation. Validate sample integrity via LC-MS and thiol quantification pre/post-experiment.
  • Buffer interference : Phosphate or metal ions in buffers may chelate thiols. Use Tris-EDTA buffers and exclude divalent cations.
  • Biological variability : In cell-based studies, account for cellular glutathione levels, which may reduce the compound’s effective concentration. Normalize data to intracellular redox status .

Advanced: What experimental strategies are effective for studying the redox behavior of sodium 6,8-bis(sulfanyl)octanoate?

Answer:

  • Cyclic voltammetry : Measure oxidation potentials (Epa) of thiol groups in deaerated PBS (pH 7.4). Compare to analogs like dihydrolipoic acid (Epa ~−0.3 V vs. Ag/AgCl) .
  • Spectrophotometric assays :
    • Use DTNB (5,5′-dithiobis-2-nitrobenzoic acid) to quantify free thiols dynamically.
    • Monitor ROS scavenging via DCFH-DA fluorescence in cellular models.
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict redox potentials and reaction pathways .

Advanced: How does the compound’s stability vary under different storage conditions?

Answer:

  • Solid state : Store at −20°C under vacuum or nitrogen, with desiccants (e.g., silica gel). Degradation <5% over 12 months.
  • Solution phase : Aqueous solutions (pH 9–10) are stable for ≤72 hours at 4°C; add 1 mM DTT for extended storage. Avoid freeze-thaw cycles.
  • Light sensitivity : Protect from UV/visible light using amber vials. Accelerated stability studies (40°C/75% RH) confirm shelf life .

Advanced: What are the challenges in quantifying this compound in biological matrices, and how can they be addressed?

Answer:

  • Matrix effects : Plasma proteins may bind thiols. Use protein precipitation with acetonitrile (1:3 v/v) followed by derivatization with N-ethylmaleimide to stabilize thiols.
  • Detection limits : LC-MS/MS with MRM transitions (e.g., m/z 237→135 for the parent ion) achieves sensitivity to 10 nM. Internal standards (e.g., deuterated analogs) improve accuracy.
  • Oxidative loss : Collect samples in preservative tubes (e.g., containing EDTA/NaF) and analyze immediately .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.